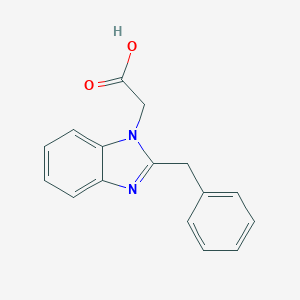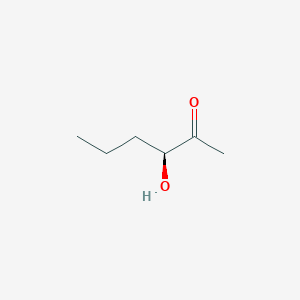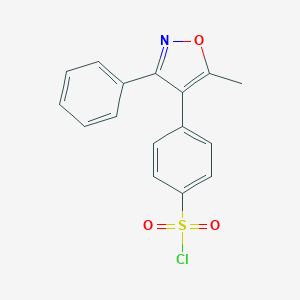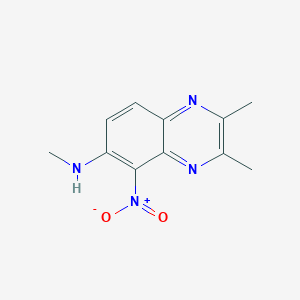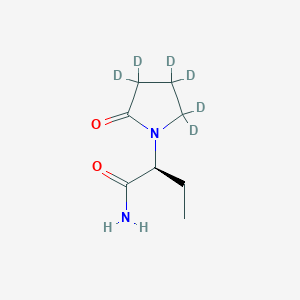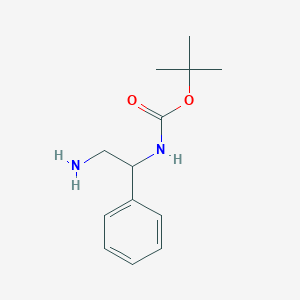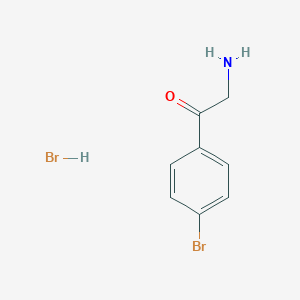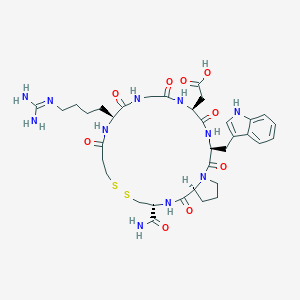![molecular formula C18H22N2O7 B134374 Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate CAS No. 156491-74-6](/img/structure/B134374.png)
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate is a chemical compound with the molecular formula C18H22N2O7 and a molecular weight of 378.38 g/mol . It is primarily used as an intermediate in the preparation of chelating agents . This compound is known for its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate can be synthesized through a multi-step process involving the reaction of phthalimide with ethylene oxide, followed by esterification with diethyl oxalate . The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the phthalimido intermediate, which is then reacted with ethylene oxide under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity . The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the phthalimido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimido oxides, while reduction can produce simpler amines .
Applications De Recherche Scientifique
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate involves its interaction with molecular targets such as enzymes and proteins . The phthalimido group can form stable complexes with metal ions, which is crucial for its role as a chelating agent . The compound’s effects are mediated through pathways involving metal ion coordination and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A precursor to Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate, used in the synthesis of various organic compounds.
N-Phthaloylglycine: Another phthalimide derivative with similar applications in chelation and synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable chelates with metal ions. This property makes it particularly valuable in applications requiring precise metal ion coordination .
Propriétés
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl-(2-ethoxy-2-oxoethyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7/c1-3-25-15(21)11-19(12-16(22)26-4-2)9-10-27-20-17(23)13-7-5-6-8-14(13)18(20)24/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQLVWKMTVLBJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCON1C(=O)C2=CC=CC=C2C1=O)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434725 |
Source


|
| Record name | AGN-PC-0MXTSA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156491-74-6 |
Source


|
| Record name | AGN-PC-0MXTSA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
